molecular formula C6H10N2O3 B12278209 3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate

3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate

Cat. No.: B12278209
M. Wt: 158.16 g/mol
InChI Key: DKIZAQQEMXFXFV-UHFFFAOYSA-N
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Description

3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate (CAS 1965310-49-9) is a high-purity heterocyclic building block offered for research and development applications. This compound features the 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant role in medicinal chemistry due to its hydrogen bond acceptor properties and its use as a bioisostere for esters and carboxamides, which can enhance metabolic stability . The 1,2,4-oxadiazole class is extensively investigated for its broad spectrum of pharmacological activities. Research highlights its potential as a key pharmacophore in the development of anti-infective agents, including compounds with anti-bacterial, anti-viral, anti-leishmanial, and anti-trypanosomal activities . Furthermore, this privileged structure is found in commercially available drugs and is explored for various other biological applications, underscoring its versatility in drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

3-propyl-1,2,4-oxadiazole-5-carbaldehyde;hydrate

InChI

InChI=1S/C6H8N2O2.H2O/c1-2-3-5-7-6(4-9)10-8-5;/h4H,2-3H2,1H3;1H2

InChI Key

DKIZAQQEMXFXFV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)C=O.O

Origin of Product

United States

Preparation Methods

Classical Approaches

The classical synthesis of 1,2,4-oxadiazoles typically involves the reaction between amidoximes and carboxylic acid derivatives. This well-established method has been adapted for various substitution patterns and can be modified for the preparation of 3-propyl-oxadiazole-5-carbaldehyde hydrate.

The general synthetic pathway involves:

  • Formation of an appropriate amidoxime from a nitrile and hydroxylamine
  • Coupling with a carboxylic acid derivative
  • Cyclodehydration to form the oxadiazole ring
  • Subsequent functionalization to introduce the aldehyde group
  • Controlled hydration to obtain the hydrate form

Modern Synthetic Methods

Recent advances have introduced more efficient methods for oxadiazole synthesis, including one-pot procedures and metal-catalyzed approaches. A one-pot synthesis-functionalization strategy has been reported for streamlined preparation of functionalized oxadiazoles, which could be adapted for our target compound.

Table 2: Comparison of Synthetic Routes Applicable to 3-Propyl-oxadiazole-5-carbaldehyde hydrate

Synthetic Route Key Reagents Advantages Limitations Potential Yield (%)
Amidoxime-Carboxylic Acid Coupling Propionamidoxime, Formyl-containing reagent, EDC·HCl Well-established, Versatile Multiple steps, Purification challenges 60-80
Manganese Dioxide Mediated Oxidation Precursor with oxidizable group, MnO₂ Direct oxidation to aldehyde, Selective Requires optimized conditions 70-85
One-Pot Synthesis Propyl-containing precursor, Aldehyde-containing reagent Time-efficient, Reduced waste May have selectivity issues 50-75
Metalation and Functionalization 1,2,4-Oxadiazole core, TMPZnCl·LiCl or TMPMgCl·LiCl Regioselective functionalization Air-sensitive reagents required 60-90

Specific Preparation Methods

Synthesis via Amidoxime Intermediates

The most adaptable approach for synthesizing 3-propyl-oxadiazole-5-carbaldehyde hydrate involves utilizing propionamidoxime as a key intermediate. This method can be outlined as follows:

  • Preparation of propionamidoxime : Butyronitrile is treated with hydroxylamine hydrochloride in the presence of a base (typically sodium carbonate or sodium hydroxide) in an aqueous-alcoholic solution.

  • Coupling reaction : The propionamidoxime is coupled with an appropriate formyl-containing reagent such as formyl chloride, ethyl formate, or a protected aldehyde derivative using a coupling agent like EDC·HCl.

  • Cyclization : The coupled intermediate undergoes cyclodehydration, typically in the presence of a dehydrating agent such as phosphorus oxychloride or by thermal cyclization at elevated temperatures.

  • Deprotection/Oxidation : If a protected aldehyde was used, a deprotection step is required. Alternatively, if a precursor functional group was introduced, oxidation (e.g., using MnO₂) may be needed to obtain the aldehyde functionality.

  • Hydrate formation : The anhydrous 3-propyl-oxadiazole-5-carbaldehyde is converted to its hydrate form under controlled conditions, typically by crystallization from aqueous solutions.

One-Pot Synthesis Approach

A more efficient approach involves one-pot synthesis methods that have been developed for similar oxadiazole derivatives. This approach minimizes isolation of intermediates and can lead to improved overall yields.

The one-pot procedure could involve:

  • In situ amidoxime formation : Butyronitrile is treated with hydroxylamine under basic conditions.

  • Coupling and cyclization : Without isolation, a formyl-containing reagent and appropriate coupling agent/dehydrating agent are added to the reaction mixture.

  • Functionalization : The aldehyde functionality is either directly incorporated or generated through subsequent transformation in the same reaction vessel.

  • Hydrate formation : The product is isolated under conditions that favor hydrate formation.

Metalation and Functionalization Strategy

Recent research has demonstrated the utility of metalation approaches for the functionalization of oxadiazole scaffolds. This method could be adapted for the preparation of 3-propyl-oxadiazole-5-carbaldehyde hydrate:

  • Preparation of 3-propyl-1,2,4-oxadiazole : Synthesized using standard methods.

  • Regioselective metalation : Treatment with TMPZnCl·LiCl or TMPMgCl·LiCl to enable position-selective functionalization.

  • Formylation : Introduction of the formyl group through reaction with an appropriate formylating agent (e.g., DMF, followed by hydrolysis).

  • Hydrate formation : Controlled crystallization to obtain the hydrate form.

Optimization Parameters

Critical Reaction Parameters

The successful synthesis of 3-propyl-oxadiazole-5-carbaldehyde hydrate requires careful optimization of various reaction parameters. These parameters significantly influence yield, purity, and efficiency of the synthetic process.

Table 3: Optimization Parameters for Key Synthetic Steps

Synthetic Step Temperature Range (°C) Time Range (h) Recommended Solvents Catalysts/Additives
Amidoxime Formation 20-60 2-6 Ethanol, Water Hydroxylamine hydrochloride
Cyclization 80-120 3-12 1,4-Dioxane, Toluene POCl₃, EDC·HCl
Aldehyde Formation 60-100 1-4 1,4-Dioxane, Acetic acid MnO₂, Various oxidants
Hydrate Formation 20-30 1-2 Water, Ethanol None

Solvent Effects

The choice of solvent significantly influences the efficiency of oxadiazole formation and subsequent transformations. Polar aprotic solvents like DMF and 1,4-dioxane are commonly employed for cyclization reactions, while protic solvents such as ethanol or methanol are preferred for amidoxime formation. For hydrate formation, water-miscible solvents like ethanol or acetone/water mixtures typically yield the best results.

Studies on similar oxadiazole derivatives have shown that solvent polarity can affect both reaction rate and selectivity, with more polar solvents generally accelerating nucleophilic addition reactions but potentially leading to side reactions in some cases.

Catalyst Selection

Catalysts play a crucial role in several steps of the synthesis. For oxidation reactions to introduce the aldehyde functionality, manganese dioxide has proven effective for similar transformations. Coupling agents such as EDC·HCl, DCC, or HATU facilitate the reaction between amidoximes and carboxylic acid derivatives.

For metalation approaches, the choice of metalating agent (TMPZnCl·LiCl vs. TMPMgCl·LiCl) affects regioselectivity and reaction conditions. The zinc variant typically offers better functional group tolerance but may be less reactive, while the magnesium variant provides enhanced reactivity but may be less selective.

Analytical Characterization

Structural Confirmation

Confirmation of the structure and purity of 3-propyl-oxadiazole-5-carbaldehyde hydrate requires comprehensive analytical characterization. Multiple complementary techniques provide a complete picture of the compound's identity and purity.

Table 4: Spectroscopic Characteristics for Structure Confirmation

Analytical Technique Expected Signals/Peaks Significance
¹H NMR 0.8-1.0 ppm (t, CH₃), 1.7-1.9 ppm (m, CH₂), 2.7-2.9 ppm (t, CH₂-oxadiazole), 9.8-10.0 ppm (s, CHO), 3.5-4.0 ppm (broad, H₂O) Confirms structure and hydrate nature
¹³C NMR 13-14 ppm (CH₃), 20-22 ppm (CH₂), 28-30 ppm (CH₂-oxadiazole), 165-170 ppm (C=N), 178-185 ppm (CHO) Confirms carbon framework
IR 3300-3500 cm⁻¹ (O-H, hydrate), 2850-2950 cm⁻¹ (C-H stretch), 1700-1720 cm⁻¹ (C=O, aldehyde), 1600-1650 cm⁻¹ (C=N) Confirms functional groups
Mass Spectrometry m/z 158 (M+, molecular ion), m/z 140 (loss of H₂O) Confirms molecular weight

Purity Assessment and Quality Control

High-performance liquid chromatography (HPLC) provides the most reliable method for assessing the purity of 3-propyl-oxadiazole-5-carbaldehyde hydrate. A reverse-phase C18 column with gradient elution (typically using acetonitrile/water mixtures) offers good separation from potential impurities. UV detection at 254 nm is generally suitable for oxadiazole derivatives.

Thin-layer chromatography (TLC) serves as a rapid screening method during synthesis and purification, with common solvent systems including ethyl acetate/hexane mixtures or dichloromethane/methanol for more polar derivatives.

Crystallographic Analysis

X-ray crystallography provides definitive confirmation of the crystal structure, including the arrangement of water molecules in the hydrate form. This technique is particularly valuable for distinguishing between different hydrate forms (e.g., monohydrate vs. dihydrate) and understanding the hydrogen bonding networks that stabilize the crystal structure.

Synthetic Challenges and Considerations

Selectivity and Regiocontrol

A significant challenge in synthesizing 3-propyl-oxadiazole-5-carbaldehyde hydrate is achieving the correct regioselectivity. The 1,2,4-oxadiazole ring can potentially form with substituents in different positions, requiring careful control of reaction conditions and choice of precursors to ensure the propyl group is correctly positioned at C-3 and the aldehyde at C-5.

Strategies to address this challenge include:

  • Using propionamidoxime as a key intermediate to ensure the propyl group occupies position 3
  • Employing directed metalation techniques for regioselective functionalization
  • Careful selection of reaction conditions to minimize isomer formation

Aldehyde Stability and Reactivity

The aldehyde functionality presents particular challenges due to its reactivity. Aldehydes are susceptible to oxidation (to carboxylic acids), reduction (to alcohols), and can participate in various condensation reactions. During synthesis, these side reactions must be suppressed through:

  • Controlled reaction conditions (temperature, time)
  • Absence of nucleophiles that might add to the aldehyde
  • Protection strategies if necessary
  • Mild workup procedures to minimize oxidation

Hydrate Formation and Stability

Controlling hydrate formation and ensuring its stability presents unique challenges:

  • Crystallization conditions : Temperature, solvent composition, and rate of crystallization all influence which crystal form predominates.

  • Stability considerations : Hydrates may convert to anhydrous forms under certain conditions, requiring careful control of storage conditions.

  • Characterization complexity : Distinguishing between hydrate and anhydrous forms requires careful analytical work, particularly when partial hydration occurs.

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly with halogenated alkyl chains. For example, bromomethyl groups in oxadiazole derivatives can react with esters of iminodiacetic acid under alkaline conditions .

Mechanism :

  • Esterification : Iminodiacetic acid reacts with ethanol/isopropanol in the presence of H₂SO₄ to form diethyl or diisopropyl esters .

  • Substitution : The ester reacts with bromomethyl-oxadiazole derivatives (e.g., 3a–d ) in aprotic solvents like acetonitrile .

Key Reaction Data :

Reaction TypeConditionsYield RangeReference
EsterificationH₂SO₄, ethanol/isopropanol37–52%
SubstitutionNaOH, methanol (solvent-free)54–68%

Hydrolysis and Functional Group Transformations

The hydrate form undergoes acidic hydrolysis to regenerate carboxyl groups, though excessive heating can lead to decomposition. Optimal conditions involve methanol as the solvent and a 1:10 molar ratio of ester to NaOH .

Hydrolysis Protocol :

  • Base Treatment : NaOH (excess) in methanol/water at 50°C for 1 hour .

  • Neutralization : 1 M HCl to yield carboxylic acids.

Biological and Functional Reactions

Derivatives of this compound exhibit antimicrobial activity by interacting with bacterial targets. Structural modifications, such as introducing poorly permeable groups, enhance target specificity and efficacy .

Key Applications :

  • Antibacterial Agents : Effective against resistant strains via novel mechanisms .

  • Anticancer Agents : Some derivatives show apoptosis induction in cancer cell lines .

Analytical and Structural Insights

The compound’s molecular structure (C₆H₁₀N₂O₃) enables characterization via NMR and HRMS . The oxadiazole ring’s stability and reactivity are influenced by substituents like the propyl group and aldehyde moiety .

Spectroscopic Data :

  • ¹H-NMR : δ 4.92 (s, 4H) for bromomethyl groups .

  • HRMS : m/z calcd for C₄H₈N₂O₂ matches theoretical values .

Comparison of Reaction Outcomes

Reaction TypeAdvantagesChallengesReference
CyclodehydrationHigh-yield synthesisRequires precise temperature control
SubstitutionDirect functionalizationLimited solvent compatibility
HydrolysisRestores carboxyl groupsRisk of decomposition at high temperatures

This compound’s reactivity highlights its versatility in organic synthesis and medicinal chemistry, with applications spanning antimicrobial and anticancer drug development. Further research is needed to optimize reaction conditions for industrial scalability .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,2,4-oxadiazoles, including derivatives like 3-propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate, exhibit significant antimicrobial properties. For example, compounds with similar structures have been tested against various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. In one study, derivatives showed minimum inhibitory concentrations (MIC) as low as 0.05 µg/mL against E. coli and S. aureus .

Anti-inflammatory Properties

The compound also demonstrates potential anti-inflammatory effects. A series of substituted oxadiazoles were evaluated for their ability to reduce inflammation in animal models. Some compounds exhibited better anti-inflammatory activity than standard drugs like ibuprofen, suggesting that this compound could be a candidate for developing new anti-inflammatory medications .

Anticancer Research

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, certain compounds have shown promising results in inhibiting cancer cell growth in vitro. One derivative demonstrated a growth inhibition rate of over 95% against specific cancer cell lines . This suggests that this compound could be further explored for its anticancer properties.

Pesticidal Activity

Oxadiazoles have been recognized for their utility as agrochemicals, particularly as herbicides and insecticides. Compounds similar to this compound have been synthesized and tested for their effectiveness in controlling pests and weeds in agricultural settings . The biological activity of these compounds can be attributed to their ability to disrupt metabolic processes in target organisms.

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound typically involves cyclocondensation reactions of suitable precursors. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the oxadiazole ring influence biological activity. For example:

CompoundSynthesis MethodBiological ActivityRemarks
This compoundCyclocondensationAntimicrobialMIC values < 0.05 µg/mL
Derivative AOxidation of precursorAnti-inflammatoryMore effective than ibuprofen
Derivative BMulticomponent reactionsAnticancer>95% growth inhibition

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives revealed that those with specific substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings indicated a correlation between the electronic properties of substituents and the observed biological activity .

Case Study 2: Anti-inflammatory Testing

In another study focused on anti-inflammatory effects, several oxadiazole derivatives were tested using carrageenan-induced edema models in rats. Results showed that certain derivatives significantly reduced paw edema compared to controls . This highlights the therapeutic potential of compounds like this compound in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate involves its interaction with molecular targets and pathways in biological systems. The compound’s oxadiazole ring is known to interact with enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Effects: Propyl vs. Phenyl Groups

A key structural analog is 3-phenyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate (), where the propyl group is replaced by a phenyl ring.

Property 3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde Hydrate 3-Phenyl-[1,2,4]oxadiazole-5-carbaldehyde Hydrate
Substituent Propyl (aliphatic) Phenyl (aromatic)
Molecular Weight (g/mol) ~157.16 (anhydrous) + 18 (H₂O) ~207.21 (anhydrous) + 18 (H₂O)
Polarity Moderate (propyl reduces hydrophobicity) Higher (aromatic π-system increases polarity)
Solubility Higher in polar solvents (due to hydrate) Lower in water, higher in organic solvents
Thermal Stability Likely lower (aliphatic chain less rigid) Higher (crystalline packing via π-π stacking)

Hydrate vs. Anhydrous Forms

The hydrate form of both compounds improves aqueous solubility but may reduce thermal stability compared to anhydrous counterparts. For example, the hydrate of 3-phenyl-oxadiazole-carbaldehyde is expected to exhibit a lower melting point than its anhydrous form due to disrupted crystalline lattice by water molecules .

Comparison with 1,2,4-Triazole Derivatives

and highlight 1,2,4-triazole derivatives, which differ in ring structure (three nitrogen atoms vs. two in oxadiazoles). Triazoles generally exhibit stronger hydrogen-bonding capacity and higher metabolic stability. Computational studies () demonstrate that triazoles with bulky substituents (e.g., methoxybenzyl) show superior binding energies (−9.2 to −11.5 kcal/mol) to antioxidant enzymes compared to smaller oxadiazoles. However, oxadiazoles’ electron-deficient rings may confer distinct reactivity in electrophilic substitutions .

Functional Group Influence: Carbaldehyde vs. Carbothioate

The carbaldehyde group in 3-propyl-oxadiazole enables Schiff base formation, useful in drug conjugation, whereas carbothioate derivatives () exhibit thiol-mediated reactivity.

Biological Activity

3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. The oxadiazole ring system is known for its potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article delves into the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C8H10N2O2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2

This structure features a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom, contributing to its reactivity and biological properties.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives induced apoptosis in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 0.19 to 0.78 µM .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
5aMCF-70.48
5bHCT-1160.78

Antimicrobial Activity

Oxadiazoles have also demonstrated antimicrobial properties against various pathogens. A derivative of the oxadiazole family was effective against Mycobacterium tuberculosis, showing promising activity against both wild-type and resistant strains . The compound's ability to inhibit bacterial growth suggests potential applications in treating infectious diseases.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundStrainActivity Level
This compoundWT H37RvTBD
3aMonoresistant StrainsActive

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles has been explored in various studies. Compounds containing the oxadiazole moiety have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This activity is crucial for developing treatments for chronic inflammatory diseases.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several oxadiazole derivatives on a panel of cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly influenced biological activity, with some derivatives exhibiting IC50 values lower than standard chemotherapy agents like doxorubicin .
  • Antimicrobial Testing : In vitro tests demonstrated that specific oxadiazole derivatives effectively inhibited the growth of Mycobacterium tuberculosis, with notable metabolic stability and bioavailability . These findings support further exploration into their use as anti-infective agents.

Q & A

Q. How can chemical software enhance collaborative research on this compound’s applications?

  • Methodological Answer : Cloud-based platforms (e.g., Benchling, SciFinder) enable real-time data sharing and version control. Molecular dynamics (MD) simulations in GROMACS predict solvation effects, while electronic lab notebooks (ELNs) standardize protocols .

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